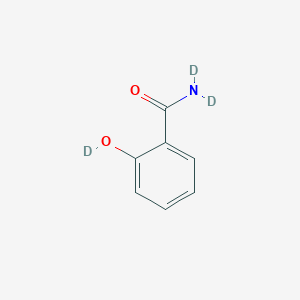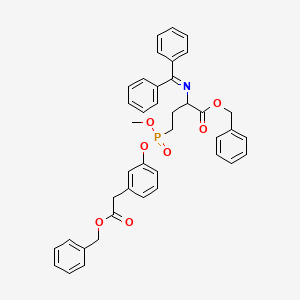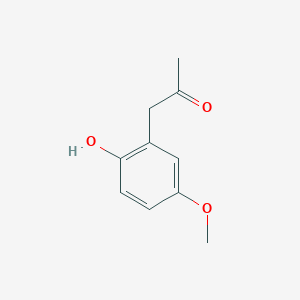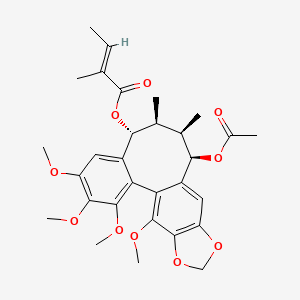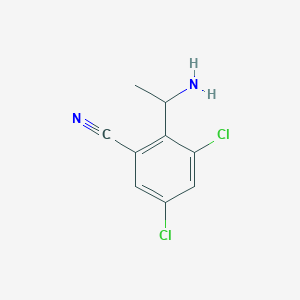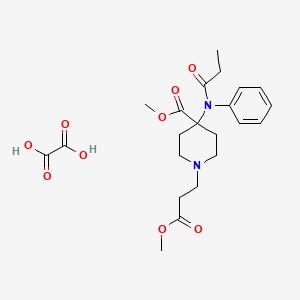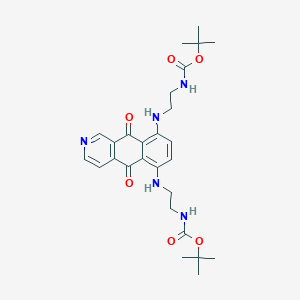
Phenylfosinopril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylfosinopril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed to its active metabolite, fosinoprilat. This compound is primarily used in the treatment of hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating the workload on the heart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenylfosinopril involves multiple steps, starting from the appropriate phosphinic acid derivatives. The key steps include esterification, cyclization, and hydrolysis. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylfosinopril undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
Phenylfosinopril has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of ACE inhibition and to develop new ACE inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating immune responses.
Medicine: Studied for its therapeutic potential in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control and analytical testing
Mécanisme D'action
Phenylfosinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby lowering blood pressure and reducing the workload on the heart .
Comparaison Avec Des Composés Similaires
Phenylfosinopril is unique among ACE inhibitors due to its phosphinic acid-containing ester structure. This structure allows for rapid hydrolysis to its active metabolite, fosinoprilat, which provides a prolonged duration of action. Similar compounds include:
Lisinopril: An ACE inhibitor with a different chemical structure and a shorter duration of action.
Enalapril: Another ACE inhibitor that is hydrolyzed to its active form, enalaprilat, but with different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a similar mechanism of action but different metabolic pathways .
This compound’s unique structure and pharmacokinetic profile make it a valuable compound in the treatment of hypertension and heart failure, offering advantages in terms of efficacy and duration of action compared to other ACE inhibitors.
Propriétés
Formule moléculaire |
C30H40NO7P |
|---|---|
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H40NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5-10,13-14,16-17,22,25-26,30H,4,11-12,15,18-21H2,1-3H3,(H,34,35) |
Clé InChI |
XQDOUIBENHVJDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
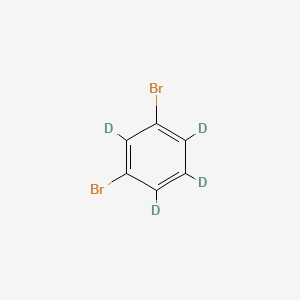
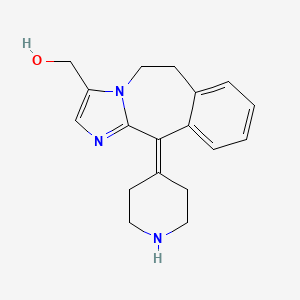
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
